molecular formula C18H17N3O B14381224 5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole CAS No. 89778-93-8

5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole

Cat. No.: B14381224
CAS No.: 89778-93-8
M. Wt: 291.3 g/mol
InChI Key: JFKAGMAAQNDFJF-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of click chemistry can be scaled up for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the triazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of substituted triazole derivatives .

Scientific Research Applications

5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

What sets 5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

89778-93-8

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

5-methyl-4-phenyl-1-(4-prop-2-enoxyphenyl)triazole

InChI

InChI=1S/C18H17N3O/c1-3-13-22-17-11-9-16(10-12-17)21-14(2)18(19-20-21)15-7-5-4-6-8-15/h3-12H,1,13H2,2H3

InChI Key

JFKAGMAAQNDFJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OCC=C)C3=CC=CC=C3

Origin of Product

United States

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